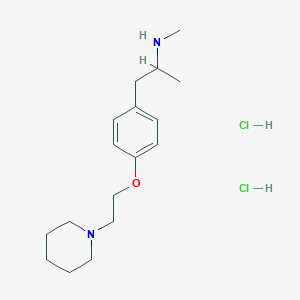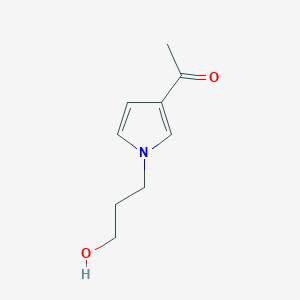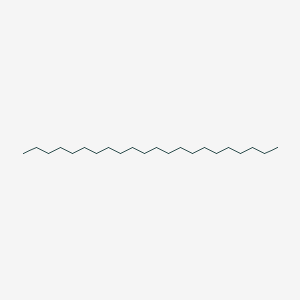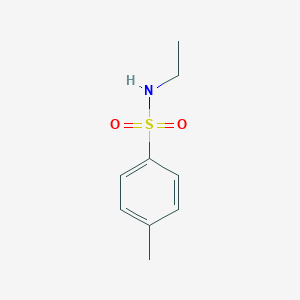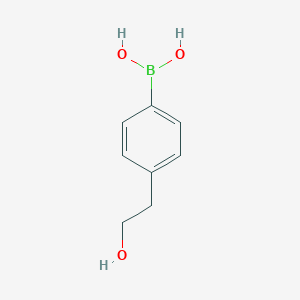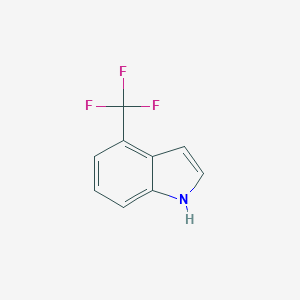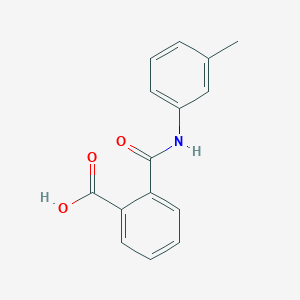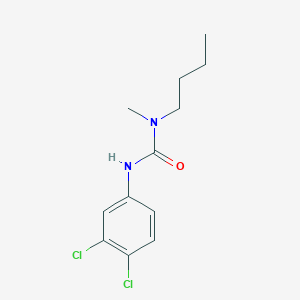
Neburon
Overview
Description
Preparation Methods
Neburon is synthesized through the reaction of 3,4-dichlorophenyl isocyanate with N-methylbutylamine . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The industrial production of this compound involves similar synthetic routes but on a larger scale, with stringent quality control measures to ensure the purity and efficacy of the herbicide .
Chemical Reactions Analysis
Neburon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chemical structure of this compound, potentially affecting its herbicidal properties.
Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
Neburon has several scientific research applications, including:
Mechanism of Action
Neburon exerts its herbicidal effects by inhibiting photosynthesis at photosystem II. It is absorbed through the roots of the plants and interferes with the electron transport chain, ultimately leading to the disruption of photosynthesis and plant growth . The molecular targets of this compound include the D1 protein in the photosystem II complex, which is crucial for the photosynthetic process .
Comparison with Similar Compounds
Neburon is often compared with other phenylurea herbicides such as diuron, fenuron, and monuron. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications . For instance:
Fenuron: Less toxic to fish and used in different agricultural settings.
Monuron: Similar in action to this compound but used in different formulations and applications. This compound stands out due to its specific selectivity and effectiveness in controlling certain types of weeds while maintaining a relatively lower toxicity profile.
Properties
IUPAC Name |
1-butyl-3-(3,4-dichlorophenyl)-1-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O/c1-3-4-7-16(2)12(17)15-9-5-6-10(13)11(14)8-9/h5-6,8H,3-4,7H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGPUGMWYLICGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042200 | |
| Record name | Neburon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
555-37-3 | |
| Record name | Neburon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=555-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neburon [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neburon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neburon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEBURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MXN71654X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Neburon?
A: this compound targets photosystem II (PS II) in plants. [] It inhibits electron transfer in the photosynthetic pathway, ultimately leading to plant death. []
Q2: How does this compound's interaction with PS II differ from other phenylurea herbicides?
A: While all phenylurea herbicides target PS II, their inhibitory efficiency and additional effects can differ. For instance, this compound, with its N-butyl substituent, exhibits uncoupling properties at higher concentrations, disrupting photophosphorylation. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound's molecular formula is C12H16Cl2N2O, and its molecular weight is 275.17 g/mol.
Q4: Is there spectroscopic data available for this compound?
A4: The provided research papers do not include specific spectroscopic data for this compound.
Q5: How does this compound behave under different soil conditions?
A: this compound exhibits variable persistence in different soil types. It degrades slower in a sandy soil compared to a clay soil. [] The organic matter content of soil significantly influences its adsorption and persistence. []
Q6: How does the application method of this compound affect its efficacy?
A: Both pre-emergence and post-emergence applications of this compound have been studied. Pre-emergence application generally offers longer-lasting weed control, especially on sandy soils. [, ]
Q7: Have QSAR models been developed for this compound and related phenylurea herbicides?
A: Yes, QSAR studies have explored the relationship between the structure of phenylurea herbicides, including this compound, and their ability to inhibit photosynthesis. These studies have identified key structural features influencing their activity. []
Q8: How do structural modifications of the phenylurea scaffold affect herbicidal activity?
A: Substitutions on the phenyl ring and the first nitrogen atom significantly influence the activity of phenylurea herbicides. Chlorine substitutions on the phenyl ring, particularly at the 3 and 4 positions, enhance toxicity. Lipophilic N-substituents are crucial for activity, but increasing chain length beyond a certain point reduces efficacy. [, ]
Q9: How stable is this compound under environmental conditions?
A: this compound demonstrates variable persistence depending on factors like soil type, moisture, and microbial activity. Under field conditions, it can take 8-9 months for 50% of this compound to disappear from the soil. []
Q10: Are there any specific formulation strategies employed to enhance this compound's efficacy?
A: While the provided research doesn't detail specific formulations, it highlights the use of granular formulations for pre-emergence application, potentially improving its effectiveness and longevity. [, ]
Q11: What is known about the absorption, distribution, metabolism, and excretion of this compound in plants?
A: While the provided research doesn't provide detailed ADME data, it indicates that this compound can be absorbed through both roots and leaves. [] Its translocation within the plant and metabolic pathways require further investigation.
Q12: Which plant species are particularly susceptible or resistant to this compound?
A: this compound exhibits varying levels of efficacy against different weed species. Research indicates its effectiveness against a broad spectrum of weeds, including those commonly found in crops like cotton, soybeans, and potatoes. []
Q13: Are there any reported cases of weed resistance to this compound?
A: While the provided research doesn't explicitly mention this compound resistance, it highlights the potential for cross-resistance. A study found that a Slender Foxtail biotype resistant to Chlorotoluron, another phenylurea herbicide, also displayed tolerance to this compound. [] This finding suggests that similar resistance mechanisms might be involved.
Q14: What are the known toxicological effects of this compound on non-target organisms?
A14: The provided research primarily focuses on this compound's herbicidal effects and doesn't delve into its detailed toxicological profile in non-target organisms.
Q15: What analytical techniques are commonly used to detect and quantify this compound residues?
A: Several analytical methods have been employed to analyze this compound, including: - Gas Chromatography coupled with Mass Spectrometry (GC/MS): This technique allows for the separation, identification, and quantification of this compound in complex matrices like soil and plant material. [] - High-Performance Liquid Chromatography (HPLC) with various detectors: - Diode Array Detection (DAD): Enables identification and quantification based on the UV-Vis absorption spectrum of this compound. [, ] - Electrochemical Detection (ECD): Provides high sensitivity for detecting this compound at trace levels in water samples. [] - Fluorescence Detection (FD): Requires derivatization or photochemical conversion of this compound into a fluorescent compound for detection. [, ] - Thin Layer Chromatography (TLC) with densitometric quantification: A simpler technique for qualitative and semi-quantitative analysis of this compound, often used in combination with other techniques for confirmation. [, ]
Q16: How does this compound degrade in the environment, and what are the potential environmental consequences?
A: this compound's degradation pathway is complex and influenced by factors like soil type, microbial activity, and environmental conditions. Studies suggest that it can degrade into various metabolites, some of which might possess residual herbicidal activity or pose risks to non-target organisms. [, ]
Q17: What is this compound's solubility in water, and how does it influence its behavior in the environment?
A: this compound has low water solubility, reported as 4.8 ppm. [] This low solubility contributes to its persistence in soil and its potential for leaching into groundwater, especially in sandy soils with low organic matter content. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


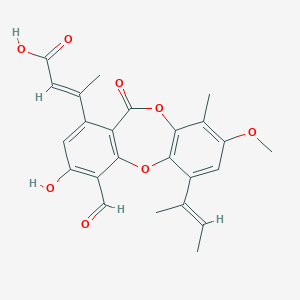
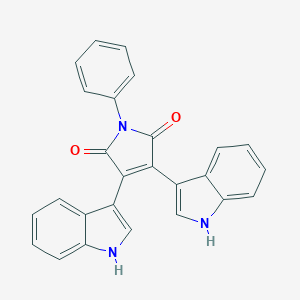
![Methionine, N-[2-(2,4-dichlorophenoxy)acetyl]-](/img/structure/B166343.png)
